molecular formula C38H36Cl2N6O2S2 B329829 2-(5-CHLORO-2-THIENYL)-N~4~-(3-{4-[3-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-4-QUINOLINECARBOXAMIDE

2-(5-CHLORO-2-THIENYL)-N~4~-(3-{4-[3-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B329829
M. Wt: 743.8 g/mol
InChI Key: JIPZNFNBVQYKMV-UHFFFAOYSA-N
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Description

N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine core linked to quinoline derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] typically involves multiple steps, starting with the preparation of the piperazine core. This can be achieved through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . The quinoline derivatives are then introduced through nucleophilic substitution reactions, where the piperazine core reacts with quinoline-4-carboxamide derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or thiophene rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial agent due to its quinoline and thiophene components.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine core may enhance the compound’s binding affinity to target proteins, leading to inhibition of enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] is unique due to its combination of piperazine, quinoline, and thiophene moieties, which confer distinct biological and chemical properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C38H36Cl2N6O2S2

Molecular Weight

743.8 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-[3-[4-[3-[[2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl]amino]propyl]piperazin-1-yl]propyl]quinoline-4-carboxamide

InChI

InChI=1S/C38H36Cl2N6O2S2/c39-35-13-11-33(49-35)31-23-27(25-7-1-3-9-29(25)43-31)37(47)41-15-5-17-45-19-21-46(22-20-45)18-6-16-42-38(48)28-24-32(34-12-14-36(40)50-34)44-30-10-4-2-8-26(28)30/h1-4,7-14,23-24H,5-6,15-22H2,(H,41,47)(H,42,48)

InChI Key

JIPZNFNBVQYKMV-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)CCCNC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)Cl

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)CCCNC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)Cl

Origin of Product

United States

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